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molecular formula C10H10O3 B1395664 4-Acetyl-2-methylbenzoic acid CAS No. 55860-35-0

4-Acetyl-2-methylbenzoic acid

Cat. No. B1395664
M. Wt: 178.18 g/mol
InChI Key: QGXDUDDPMXVLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952175B2

Procedure details

16.6 g (120 mmol) of potassium carbonate, 30.1 g (300 mmol) of n-butyl vinyl ether, 44.9 mg (0.2 mmol) of palladium acetate and 0.247 g (0.6 mmol) of 1,3-bis(diphenylphosphino)propane were added to a suspension solution of 21.5 g (100 mmol) of 4-bromo-2-methylbenzoic acid and 64.5 g of n-butanol. After degassing and nitrogen-purging inside of the reactor, the mixture was refluxed for 5 hours. After cooling the reaction solution to 80° C., n-butanol and n-butyl vinyl ether were distilled off under reduced pressure. After adding 172 g of toluene and 108 g of water, the mixture was neutralized by adding 15.6 g (150 mmol) of concentrated hydrochloric acid, and the water phase was separated. The obtained toluene solution was analyzed by a quantitative analysis method using HPLC. A content of 4-acetyl-2-methylbenzoic acid was 16.9 g (yield 95%).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
44.9 mg
Type
catalyst
Reaction Step One
Quantity
64.5 g
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH:7]([O:9]CCCC)=[CH2:8].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:44]1[CH:52]=[CH:51][C:47]([C:48]([OH:50])=[O:49])=[C:46]([CH3:53])[CH:45]=1.Cl>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)CCC>[C:7]([C:44]1[CH:52]=[CH:51][C:47]([C:48]([OH:50])=[O:49])=[C:46]([CH3:53])[CH:45]=1)(=[O:9])[CH3:8] |f:0.1.2,7.8.9|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30.1 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
0.247 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
21.5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
44.9 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
64.5 g
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After degassing
CUSTOM
Type
CUSTOM
Details
nitrogen-purging inside of the reactor
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
n-butanol and n-butyl vinyl ether were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
After adding 172 g of toluene and 108 g of water
CUSTOM
Type
CUSTOM
Details
the water phase was separated

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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